REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][CH2:14][CH:13]([CH2:17][C:18]#[N:19])[CH2:12]1)=O)C1C=CC=CC=1.Cl>C(O)C.[Pd]>[C:18]([CH2:17][CH:13]1[CH2:14][CH2:15][CH2:16][NH:11][CH2:12]1)#[N:19]
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)CC#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken under an atmosphere of hydrogen for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalst was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in ethanol
|
Type
|
CUSTOM
|
Details
|
recrystallized from ether
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |